Methyl perfluoropentyl ether

Description

Overview of Highly Fluorinated Ethers and Their Significance in Contemporary Chemistry

Highly fluorinated ethers, a class of organic compounds where most or all hydrogen atoms on the carbon backbone are replaced by fluorine, exhibit a unique combination of properties that make them significant in modern chemistry. The strong carbon-fluorine bond imparts exceptional thermal stability, chemical inertness, and low flammability. vulcanchem.comresearchgate.net These characteristics have led to their use in a variety of specialized applications, including as heat-transfer fluids, solvents for specialty applications, and in the electronics industry for cooling and testing. vulcanchem.comnih.govwikipedia.org In the realm of materials science, the introduction of fluorine atoms can significantly alter the properties of molecules, enhancing lipophilicity and metabolic stability in bioactive compounds. vulcanchem.com Research into highly fluorinated ethers continues to be an active area, driven by the need for high-performance materials with tailored properties for advanced technological applications. epa.govrsc.org

Academic Rationale for Investigating Methyl Perfluoropentyl Ether

The academic interest in this compound stems from its distinct physicochemical properties, which make it a model compound for studying the structure-property relationships of hydrofluoroethers (HFEs). Its use as a component in commercial fluids for heat transfer and as a solvent has prompted research into its fundamental characteristics to ensure its effective and safe application. vulcanchem.comwikipedia.org Investigations into its thermal and physical properties, such as its low viscosity and high dielectric strength, are critical for its application in electronics cooling. vulcanchem.com Furthermore, as a member of the PFAS family, understanding its environmental behavior and persistence is a significant area of academic inquiry. vulcanchem.com

Positioning this compound within the Broader Field of Per- and Polyfluoroalkyl Substances (PFAS) Research

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). vulcanchem.com PFAS are a large and diverse group of synthetic chemicals characterized by the presence of a fully fluorinated carbon chain. nih.gov The defining feature of PFAS is the carbon-fluorine bond, one of the strongest in organic chemistry, which makes these compounds highly resistant to degradation. researchgate.netdeltares.nl

The Organisation for Economic Co-operation and Development (OECD) has defined PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom. michigan.gov this compound, with its C5F11- group, fits this definition. Research within the PFAS field is extensive and focuses on their presence, fate, and transport in the environment, as well as their potential effects on human health. nih.govchemours.com While much of the historical research has focused on long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), there is growing interest in the behavior of shorter-chain and ether-containing PFAS like this compound. deltares.nlmst.dk Studies have shown that some ether-PFAS can degrade to form more persistent perfluoroalkyl acids. vulcanchem.com The environmental persistence of this compound, with a reported half-life exceeding 50 years in soil, and its degradation to compounds like perfluoropentanoic acid (PFPeA), places it firmly within the scope of ongoing PFAS research. vulcanchem.com

Historical Development and Evolution of Research on Fluorinated Ethers

The development of fluorinated ethers is a subset of the broader history of organofluorine chemistry, which began with the isolation of fluorine in 1886 by Henri Moissan. researchgate.net The initial synthesis of fluorinated organic compounds was challenging due to the high reactivity of fluorine. A significant advancement in the commercial production of fluorinated compounds was the development of electrochemical fluorination (ECF).

Hydrofluoroethers (HFEs) were developed as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). wikipedia.org The first commercial perfluoroalkyl ether, a poly(hexafluoropropene oxide), was produced by DuPont in 1966. The 3M company was also a key developer of HFEs. wikipedia.org These compounds were designed to have zero ozone depletion potential and lower global warming potentials compared to their predecessors. nih.govwikipedia.org Research into HFEs has been driven by the need for environmentally acceptable high-performance fluids for applications such as precision cleaning, heat transfer, and as refrigerants. nih.govwikipedia.orgrsc.org This has led to extensive studies on their synthesis, physicochemical properties, and environmental fate. rsc.org

Detailed Research Findings

Physicochemical Properties of this compound

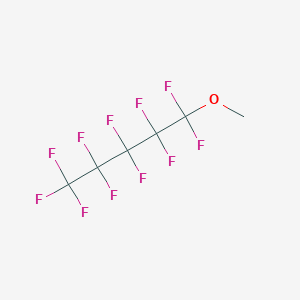

The unique properties of this compound are a direct result of its molecular structure, which combines a fully fluorinated pentyl chain with a methyl ether group.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane | vulcanchem.com |

| CAS Number | 181214-74-4 | vulcanchem.com |

| Molecular Formula | C6H3F11O | vulcanchem.com |

| Molecular Weight | 300.07 g/mol | vulcanchem.com |

| Boiling Point | 133 °C (predicted) | vulcanchem.com |

| Density | 1.532 g/cm³ (predicted) | vulcanchem.com |

| Flash Point | -29.6°C | vulcanchem.com |

| Pour Point | < -100°C | vulcanchem.com |

| Viscosity (cSt) | 0.38 | vulcanchem.com |

| Dielectric Strength | 25 kV | vulcanchem.com |

| Solubility in Water | 95 ppm (negligible) | vulcanchem.com |

Note: Some values are predicted and may vary based on experimental conditions.

Synthesis of this compound

The synthesis of fluorinated ethers like this compound typically involves specialized fluorination techniques. One common method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. vulcanchem.com For fluorinated ethers, this can involve the deprotonation of a fluorinated alcohol followed by reaction with a methylating agent. vulcanchem.com Another approach is through fluoroalkylation reactions. vulcanchem.com This can include the reaction of perfluorinated alcohols with methylating agents or through electrochemical fluorination (ECF) of a hydrocarbon ether precursor. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPBXYQMWDFSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11OCH3, C6H3F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895412 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181214-74-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of Methyl Perfluoropentyl Ether

Synthetic Pathways for Perfluorinated Methyl Ethers

The synthesis of methyl perfluoropentyl ether and other perfluorinated methyl ethers involves specialized methods due to the unique properties conferred by the high degree of fluorination. The strong electron-withdrawing nature of perfluoroalkyl groups significantly influences the reactivity of adjacent functional groups, often requiring adaptation of classical synthetic routes.

Classical Ether Synthesis Approaches Adapted for Fluorinated Analogues

Traditional ether synthesis methods can be adapted for the preparation of fluorinated ethers, although the reaction conditions and choice of reagents must be carefully considered to overcome the challenges posed by the fluorine atoms. fluorine1.ru

The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide with an alkyl halide. libretexts.org In the context of fluorinated ethers, this typically involves reacting a fluorinated alcohol with a methylating agent. For instance, this compound can be synthesized by the reaction of perfluoropentanol with methyl iodide in the presence of a base like potassium hydroxide. vulcanchem.com The Williamson synthesis is versatile, and variations can be employed, such as using silver oxide (Ag2O) as a mild base, which allows the reaction to proceed directly from the alcohol without pre-forming the alkoxide. libretexts.org

However, the high acidity of fluorinated alcohols can lead to challenges. The resulting fluorinated alkoxides are less nucleophilic than their non-fluorinated counterparts, which can slow down the reaction rate. To circumvent this, highly electrophilic alkylating agents are often necessary. umich.edu The choice of the halide in the alkylating agent also plays a role, with the reactivity increasing in the order of chloride < bromide < iodide. fluorine1.ru

A key consideration in synthesizing unsymmetrical ethers like this compound is to select the pathway that involves the less sterically hindered halide partner to favor the desired SN2 reaction over potential elimination reactions. libretexts.org

Alkylation of fluorinated alcohols with reagents other than alkyl halides is a common and effective strategy. Dialkyl sulfates, such as dimethyl sulfate, are powerful alkylating agents that can effectively methylate polyfluoroalkanols in the presence of a base. fluorine1.ru For example, methyl and ethyl ethers of halogenated isopropanols have been successfully synthesized using this method. fluorine1.ru

Diazomethane (B1218177) also serves as a reagent for the methylation of fluorinated alcohols. fluorine1.rufluorine1.ru This reaction typically proceeds at low temperatures and can yield the corresponding methyl ether. fluorine1.ru For instance, 2,2,2-trifluoroethanol (B45653) reacts with diazomethane to produce methyl-2,2,2-trifluoroethyl ether. fluorine1.ru

Another approach involves the use of tosylates. A fluorinated alcohol can be converted to a tosylate, which is then reacted with a methoxide (B1231860) source to yield the methyl ether. fluorine1.ru This two-step process has been shown to produce high-purity ethers with good yields. fluorine1.ru

| Alkylating Agent | Substrate Example | Product Example | Yield | Reference |

| Dimethyl Sulfate | 1,1,1,3,3,3-Hexafluoroisopropanol | Methyl 1,1,1,3,3,3-hexafluoroisopropyl ether | - | fluorine1.ru |

| Diazomethane | 2,2,2-Trifluoroethanol | Methyl-2,2,2-trifluoroethyl ether | 27% | fluorine1.ru |

| Methyl Tosylate | 1H,1H,7H-Trihydroperfluoroheptanol | Methyl 1H,1H,7H-trihydroperfluoroheptyl ether | - | fluorine1.ru |

Addition reactions provide a pathway to introduce a perfluoroalkyl group into a molecule that already contains an ether linkage. fluorine1.ru One such method is the radical addition of polyfluoroalkyl iodides to alkenes. fluorine1.rufluorine1.ru This reaction can be initiated photochemically or with a radical initiator. researchgate.netmdpi.com For example, the addition of n-perfluorobutyl iodide to a vinyl ether can yield the corresponding fluorinated ether. fluorine1.ru This method is particularly useful for synthesizing complex fluorinated molecules. fluorine1.ru

Another type of addition reaction involves the reaction of perfluoroolefins with alcohols in the presence of a base. sibran.ru For example, tetrafluoroethylene (B6358150) can react with aliphatic alcohols to produce partially fluorinated ethers. sibran.ru

The intermolecular dehydration of alcohols to form ethers is a well-established method, typically catalyzed by a strong acid like sulfuric acid. libretexts.org However, this method is generally less successful for fluorinated alcohols. fluorine1.rufluorine1.ru The electron-withdrawing nature of the fluoroalkyl group makes the alcohol less prone to protonation and subsequent dehydration. fluorine1.ru Attempts to dehydrate fluorinated alcohols like 2,2,2-trifluoroethanol and 3,3,3-trifluoropropanol using this method have been reported as unsuccessful. fluorine1.rufluorine1.ru

Despite these challenges, some success has been achieved under specific conditions. For example, heating a mixture of ethanol (B145695) and a fluorinated alcohol in the presence of sulfuric acid has been shown to produce the corresponding ethyl ether, albeit in moderate yields. fluorine1.ru The use of solid acid catalysts like Nafion-H, a perfluoroalkanesulfonic acid resin, has also been shown to be effective for the bimolecular dehydration of alcohols to ethers. worldscientific.com

Advanced Synthetic Strategies for Perfluoroisobutyl Methyl Ether Analogues

The synthesis of branched perfluorinated ethers, such as analogues of perfluoroisobutyl methyl ether, often requires more advanced and specific synthetic strategies.

One notable method is the direct fluorination of hydrocarbon precursors. rsc.org For example, perfluoro-(2,2-dimethylbutyl methyl ether) has been synthesized by the direct fluorination of the corresponding alkanol. rsc.org Another approach involves the fluorination of partially fluorinated intermediates. A patented method for producing perfluorobutyl methyl ether involves the fluorination of heptafluoroisobutenyl methyl ether with a fluorine-nitrogen gas mixture at low temperatures. google.com

The synthesis of fluorinated ethers can also be achieved through cascade reactions promoted by visible light photoredox catalysis, which allows for the construction of complex molecules under mild conditions. researchgate.netnih.gov Additionally, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-O bonds between (hetero)aryl bromides and fluorinated alcohols, providing access to a wide range of fluoroalkyl aryl ethers. acs.org

Advanced Synthetic Strategies for Perfluoroisobutyl Methyl Ether Analogues

Multi-Step Synthesis Utilizing Hexafluoropropylene and Chloroformates

The synthesis of perfluorinated ethers and their precursors often involves the strategic use of highly reactive fluorinated building blocks like hexafluoropropylene (HFP) and its epoxide, hexafluoropropylene oxide (HFPO). A common route to perfluoroalkyl vinyl ethers, which are related to saturated perfluoroalkyl ethers, involves the reaction of a perfluorinated acid fluoride (B91410) with HFPO. fluorine1.rugoogleapis.com This initial step, typically catalyzed by a fluoride ion source such as an alkali metal fluoride, forms a perfluoro-2-alkoxy-propionyl fluoride. fluorine1.ru

A method for synthesizing heptafluoroisobutyrate, a related perfluorinated ester, involves a one-pot reaction of a chloroformate with hexafluoropropylene, facilitated by a fluoride salt in an aprotic solvent. google.com For instance, methyl chloroformate can react with HFP in this manner. google.com This process is foundational for creating the perfluorinated carbon backbone that can subsequently be modified to yield the final ether product. While this specific pathway directly to this compound is not detailed in the available literature, the principles of reacting HFP with a chloroformate to build a fluorinated ester intermediate are well-established. google.com

Role of Intermediate Compounds in Synthetic Routes (e.g., Heptafluoroisobutyryl Chloride)

Intermediate compounds are crucial in bridging the gap between simple starting materials and the complex final structure of fluorinated ethers. Acyl fluorides and chlorides, such as perfluoroacyl fluorides, are key intermediates. For example, in the synthesis of perfluorovinyl ethers, a perfluorinated acid fluoride is first generated, which is then converted to a salt and pyrolyzed to yield the vinyl ether. googleapis.com

Heptafluoroisobutyryl chloride serves as a critical intermediate in the production of related compounds like perfluoroisobutyronitrile. google.com Its precursor, a heptafluoroisobutyrate ester, is formed from the reaction of hexafluoropropylene and a chloroformate. google.com This ester can then be converted to other functional groups. In the context of ether synthesis, an intermediate like a perfluoroacyl fluoride or chloride would be essential for reaction with an alkoxide or for further modification and eventual etherification. The synthesis of perfluoro(alkoxyalkanoyl) fluorides, which are direct precursors to perfluorinated vinyl ethers, highlights the importance of these acyl fluoride intermediates. agc.com

Methylation Reagents and Alkali Metal Fluoride Catalysis

The final step in synthesizing this compound would involve introducing the methyl group. This is typically achieved using a methylation reagent. A classic approach is the Williamson ether synthesis, where an alkali metal alcoholate reacts with an alkyl halide. fluorine1.ru In this case, a perfluoropentanol-derived alcoholate would react with a methylating agent like methyl iodide. Another route involves reacting fluorinated alcohols with diazomethane. fluorine1.ru

Alkali metal fluorides (e.g., CsF, KF) play a vital catalytic role in many stages of fluorinated ether synthesis. They are used to facilitate the reaction between perfluorinated acyl fluorides and hexafluoropropylene oxide (HFPO). fluorine1.ru The fluoride ion initiates the anionic ring-opening of HFPO, which is a key step in building longer perfluoroether chains. google.comresearchgate.net The choice of the alkali metal fluoride and solvent can significantly influence the reaction, with cesium fluoride often showing high efficacy in aprotic solvents like tetraethylene glycol dimethyl ether (tetraglyme). google.comresearchgate.net Furthermore, new catalytic concepts like Hydrogen Bonding Phase Transfer Catalysis (HB-PTC) utilize chiral urea (B33335) catalysts to solubilize and activate alkali metal fluorides for asymmetric fluorination reactions, highlighting the ongoing innovation in this area. ox.ac.uk

Catalytic Approaches in Ether Synthesis

Enzyme-Inspired Catalysis for Ether Formation (e.g., Palladium-Containing SOX Catalysts)

Inspired by the precise positioning of reactants in natural enzymes, chemists have developed innovative catalysts to streamline ether synthesis. Researchers at the University of Illinois Urbana-Champaign created self-assembling small-molecule catalysts containing palladium, which they named SOX (sulfoxide-oxazoline). Current time information in Bangalore, IN.illinois.edu A specific version, Sven-SOX, was engineered with precise geometry and electronic properties to cleave a carbon-hydrogen bond in an alkene and align it perfectly with an alcohol. Current time information in Bangalore, IN.illinois.edu This proximity and positioning bypass the need for harsh conditions or pre-activating the alcohol, allowing for the efficient formation of ethers under mild conditions. Current time information in Bangalore, IN.illinois.edu This method has proven to be very general, enabling the synthesis of over 130 different ethers, including sterically bulky ones that are difficult to produce via traditional methods. Current time information in Bangalore, IN.illinois.edu The catalyst system often involves Pd(OAc)₂ with a SOX ligand and can be tuned with additives like diphenylphosphinic acid to optimize reactivity. nih.gov

Other Catalytic Systems for Fluorinated Ether Synthesis

Beyond the Williamson synthesis, transition-metal-catalyzed cross-coupling reactions are powerful methods for forming the C-O bond in fluorinated ethers.

Palladium-Catalyzed Systems : These are widely used for coupling (hetero)aryl halides with fluorinated alcohols. acs.org A highly effective protocol uses the commercially available precatalyst tBuBrettPhos Pd G3 with a cesium carbonate base, which features short reaction times and excellent functional group tolerance. acs.org Other palladium catalysts combined with ligands like Xantphos have been successful in synthesizing allenic aromatic ethers from phenols and allenylic carbonates. nih.gov

Copper-Catalyzed Systems : The Chan-Lam coupling, which uses a copper catalyst to react aryl boronic acids with alcohols, is a viable method for preparing fluoroalkyl aryl ethers. acs.org Copper(I) fluoroalkoxide complexes have also been used to react with aryl bromides. acs.org

Nickel-Catalyzed Systems : Nickel(II) complexes are being investigated for the direct C-H functionalization of aromatic compounds with fluorinated alcohols like trifluoroethanol (TFE). chemistryviews.org This approach avoids the need for pre-functionalized starting materials and leverages a more earth-abundant metal. chemistryviews.org Mechanistic studies suggest the reaction proceeds through a Ni(III)/Ni(I) redox cycle. chemistryviews.org

Table 1: Overview of Catalytic Systems for Fluorinated Ether Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Sven-SOX | Enzyme-Inspired C-H Activation | Alkenes, Alcohols | Mild conditions, high generality, positions reactants for ether formation. | Current time information in Bangalore, IN.illinois.edu |

| tBuBrettPhos Pd G3 / Cs₂CO₃ | Cross-Coupling | (Hetero)aryl bromides, Fluorinated alcohols | Short reaction times, broad functional group tolerance. | acs.org |

| Copper Catalyst | Chan-Lam Coupling | Aryl boronic acids, Fluorinated alcohols | Mild conditions for synthesizing trifluoroethyl aryl ethers. | acs.org |

| Nickel(II) Complexes | C-H Functionalization | Aromatic compounds, Trifluoroethanol (TFE) | Uses earth-abundant metal, avoids pre-functionalized substrates. | chemistryviews.org |

Reactivity and Reaction Mechanisms of this compound and Related Structures

Per- and polyfluoroalkyl substances (PFAS), including fluorinated ethers, are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. mdpi.com Consequently, ethers like this compound are generally unreactive towards many common reagents, including dilute acids, bases, halogens, and nucleophiles. openstax.orglibretexts.org

The primary reaction that ethers undergo is cleavage of the C-O bond by strong acids, typically aqueous hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The reaction mechanism depends on the structure of the groups attached to the ether oxygen and proceeds via a protonated ether intermediate.

SN2 Mechanism : If the ether has only primary or secondary alkyl groups, the reaction follows an SN2 pathway. The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon atom. openstax.orglibretexts.org For this compound, the attack would occur on the methyl carbon, as it is significantly less hindered than the perfluorinated pentyl carbon. This would yield methanol (B129727) and a perfluoropentyl halide. The presence of the electron-withdrawing perfluoroalkyl group makes the ether oxygen less basic, likely requiring harsh conditions for the initial protonation step.

SN1 or E1 Mechanism : If one of the alkyl groups is tertiary, benzylic, or allylic, the C-O bond cleavage can proceed through a more stable carbocation intermediate via an SN1 or E1 mechanism. openstax.orglibretexts.org These reactions are often faster and occur under milder conditions. openstax.org

The ether oxygen in perfluoroalkyl ether structures has been shown to increase the bond dissociation energy of C-F bonds on adjacent carbons, making them more resistant to certain degradation pathways. nih.govacs.orgresearchgate.net However, cleavage of the ether C-O bond itself can be a significant degradation route, for example, when initiated by hydrated electrons or in the presence of certain metal ions. nih.govacs.orgresearchgate.netasme.org

Carbon-Oxygen Bond Cleavage Reactions

The cleavage of the C-O bond in ethers is a fundamental reaction in organic synthesis, but for perfluoroalkyl ethers like this compound, this process is exceptionally challenging. The strong inductive effect of the perfluoropentyl group strengthens the ether linkage, making it resistant to many common cleavage reagents.

Reactions with Strong Acids (e.g., Hydrogen Halides)

The standard method for cleaving non-fluorinated ethers involves treatment with strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). scilit.comcommonorganicchemistry.comlibretexts.org The reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. stackexchange.comdoubtnut.com This can occur through either an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alkyl groups. stackexchange.comlibretexts.org

For this compound, the reaction would involve the protonation of the ether oxygen to form an oxonium ion intermediate. Following this, a nucleophilic attack would theoretically occur on the methyl group (an Sₙ2 pathway) due to the extreme instability of a primary perfluorinated carbocation that would be required for an Sₙ1 pathway at the perfluoropentyl carbon.

However, the perfluoropentyl group's powerful electron-withdrawing nature deactivates the ether oxygen, making protonation more difficult than in hydrocarbon ethers. vulcanchem.com Furthermore, the C-O bond is significantly strengthened. Consequently, cleavage of this compound with strong acids like HI or HBr is expected to require extremely harsh conditions, and there is a lack of specific published data detailing such a reaction. Studies on the thermal decomposition of related perfluoroalkyl ether carboxylic acids (PFECAs) indicate that C-O bond cleavage is rare without the presence of potent reagents. acs.org

Demethylation Reactions (e.g., using Lewis Acids, Thiolate Ions, Organoamides)

Various reagents are known to demethylate aryl methyl ethers, but their efficacy on perfluoroalkyl methyl ethers is not well-documented.

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving standard ethers, even at low temperatures. commonorganicchemistry.comwikipedia.org The mechanism involves the formation of a Lewis acid-base adduct with the ether oxygen, which facilitates the cleavage. wikipedia.org While BBr₃ is a powerful reagent, its reaction with the highly stable this compound has not been specifically described in the literature. The reduced basicity of the ether oxygen in C₅F₁₁OCH₃ would likely necessitate more forcing conditions than for typical ethers.

Organoamides: Alkali organoamides have also been developed as efficient deprotecting agents for methyl ethers. researchgate.net However, their reactivity towards the highly fluorinated this compound remains uninvestigated.

Microwave-Assisted Demethylation

Microwave irradiation has been shown to accelerate the demethylation of aryl methyl ethers, often in the presence of reagents like pyridine (B92270) hydrochloride or ionic liquids. thieme-connect.deresearchgate.net This technique can significantly reduce reaction times compared to conventional heating. tsijournals.com For example, the demethylation of aryl methyl ethers with lithium chloride in dimethylformamide (DMF) is facilitated by microwave heating. libretexts.org While these methods are effective for standard ethers, their applicability to the robust C-O bond in this compound has not been reported in scientific literature.

Biological Demethylation Pathways

The biotransformation of PFAS, including ethers, is an area of active research. Demethylation is a known metabolic pathway for some compounds, often catalyzed by cytochrome P450 enzymes. wikipedia.org Research has shown that O-demethylation of certain fluoromethyl ethers can occur in human liver microsomes. nih.govresearchgate.net This suggests that enzymatic pathways for cleaving the C-O bond in some fluorinated ethers exist. However, specific studies on the biological demethylation of this compound are not available. The high stability and unique electronic properties of this compound make it uncertain whether it would be a substrate for common demethylating enzymes.

Oxidative Reactions and Decomposition Pathways

The oxidative stability of this compound is high, but like other hydrofluoroethers (HFEs), it can be degraded in the atmosphere.

Atmospheric Oxidation Mechanisms (e.g., OH-Initiated Reactions)

The primary atmospheric degradation pathway for hydrofluoroethers is initiated by reaction with hydroxyl (OH) radicals. nih.govnih.gov For this compound, the most likely point of attack is the abstraction of a hydrogen atom from the methoxy (B1213986) (-OCH₃) group, as the C-H bonds are significantly weaker than the C-F and C-O bonds.

The general mechanism is as follows: C₄F₉CF₂OCH₃ + •OH → C₄F₉CF₂OCH₂• + H₂O

The resulting radical (C₄F₉CF₂OCH₂•) then reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical: C₄F₉CF₂OCH₂• + O₂ → C₄F₉CF₂OCH₂OO•

The subsequent fate of this peroxy radical is complex and can lead to a variety of degradation products. Theoretical studies on similar perfluorinated ethers, such as perfluoromethyl vinyl ether, predict the formation of stable end-products like perfluorinated methyl formate (B1220265) (CF₃OCFO) and carbonyl fluoride (COF₂). rsc.orgcaltech.edu It is expected that the atmospheric oxidation of this compound would ultimately lead to the formation of perfluoropentanoyl fluoride (C₄F₉C(O)F) and other smaller fluorinated fragments.

While specific kinetic data for this compound is scarce, studies on analogous hydrofluoroethers provide insight into its likely atmospheric lifetime. The rate constants for the reaction of OH radicals with various HFEs have been measured, showing a strong dependence on the structure. The presence of C-H bonds is the primary determinant of reactivity.

| Compound | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| CF₃CH₂OCH₃ | (5.7 ± 0.8) x 10⁻¹³ nih.gov |

| CF₃CH₂OCHF₂ | (9.1 ± 1.1) x 10⁻¹⁵ nih.gov |

| CF₃CHFCF₂OCH₂CH₃ | (1.47 ± 0.13) x 10⁻¹³ nih.gov |

| n-C₂F₅CF(OCH₃)CF(CF₃)₂ | 1.75 years (calculated atmospheric lifetime) nih.gov |

The data indicates that HFEs with a -OCH₃ group react much faster than those with only -OCHF₂ groups, underscoring that the primary reaction site is the methyl group. Based on these findings, this compound is expected to have an atmospheric lifetime determined by its reaction with OH radicals, leading to its eventual breakdown in the environment.

Thermal Decomposition Characteristics and Products (e.g., Hydrogen Fluoride, Fluorocarbon Organic Compounds)

The thermal stability of this compound is a critical characteristic, particularly in applications involving high temperatures. When subjected to elevated temperatures, hydrofluoroethers like this compound can decompose. The primary decomposition products are typically toxic hydrogen fluoride (HF) and various fluorocarbon organic compounds. fluorochemie.com

Studies on similar perfluoroalkyl ether structures provide insight into the decomposition pathways. For instance, the thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs) has been observed at temperatures as low as 150 °C. nih.gov The decomposition of these compounds often involves the cleavage of the C-O ether bond. nih.gov Theoretical calculations on perfluorinated carboxylic acids (PFCAs) suggest that thermal decomposition can proceed through the elimination of HF from the acid head group, leading to the formation of a perfluorinated α-lactone intermediate. This intermediate is short-lived and degrades into perfluorinated acyl fluorides and carbon monoxide (CO), effectively shortening the perfluorinated chain. rsc.org In the presence of water vapor, these acyl fluorides can hydrolyze to form PFCAs, creating a cycle that can lead to complete mineralization to HF, CO, carbon dioxide (CO2), carbonyl fluoride (COF2), and difluorocarbene (CF2). rsc.org

For methyl fluoroformate (FC(O)OCH3), a related compound, thermal decomposition has been observed to proceed through two different channels: a unimolecular decomposition favored at higher temperatures and a bimolecular channel at lower temperatures. conicet.gov.ar The unimolecular pathway for FC(O)OCH3 has a rate constant of k = (5.3 ± 0.5) x 10¹⁵ exp[(-246 ± 10 kJ mol⁻¹)/RT] s⁻¹, while the bimolecular channel has a rate constant of k = (1.6 ± 0.5) x 10¹¹ exp[(-148 ± 10 kJ mol⁻¹)/RT] s⁻¹ (mol L)⁻¹. conicet.gov.ar

Decomposition in the Presence of Alcohols and Water

The decomposition of this compound can be influenced by the presence of other substances, such as alcohols and water. Research on methyl perfluoroalkyl ethers has shown that they can react with isopropyl alcohol (IPA), although the reaction is very slow at room temperature, with products forming at a rate of approximately 1 ppm per year. udayton.edu

A proposed pathway for the decomposition of methyl perfluorobutyl ethers in the presence of IPA involves a slower initial step that generates isopropyl methyl ether (IME), hydrogen fluoride (HF), and perfluoro-n-butyryl fluoride. udayton.edu This is followed by a faster second step where the perfluoro-n-butyryl fluoride reacts with IPA to produce the corresponding ester and more HF. udayton.edu An alternative mechanism suggests an initial protonation of the methyl perfluoroalkyl ether, forming an oxonium ion that then reacts with available nucleophiles. udayton.edu

The presence of water can also play a role in the decomposition process. Theoretical studies on the decomposition of perfluorinated carboxylic acids indicate that in the presence of water vapor, perfluorinated acyl fluorides formed during thermal decomposition can hydrolyze to PFCAs, facilitating further breakdown. rsc.org

Reaction Kinetics and Mechanistic Investigations

Experimental Determination of Reaction Rates and Product Formation

Experimental studies have been conducted to determine the reaction rates and identify the products of methyl perfluoroalkyl ether decomposition. In the reaction with isopropyl alcohol, the rate of product formation was measured using techniques such as ion-selective electrodes for fluoride ions, Karl Fisher coulometric titrations for water content, and ¹H and ¹⁹F NMR spectroscopy for product identification and rate studies. udayton.edu These experiments revealed that the decomposition of methyl perfluoroalkyl ether is very slow at ambient temperatures. udayton.edu

The following table summarizes the identified products from the reaction of methyl perfluorobutyl ether with isopropyl alcohol:

| Reactants | Products |

| Methyl perfluorobutyl ether, Isopropyl alcohol | Isopropyl methyl ether, Hydrogen fluoride, Perfluoro-n-butyryl fluoride, Corresponding ester |

Kinetic Studies in Different Phases (e.g., Gas Phase, Microdroplets)

Kinetic studies of similar ethers have been performed in various phases. In the gas phase, the reaction of methyl n-propyl ether with OH radicals, NO₃ radicals, and Cl atoms has been investigated. nih.gov The rate constants at room temperature (293 ± 2 K) were determined to be (9.91 ± 2.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for the reaction with OH, (1.67 ± 0.32) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for the reaction with NO₃, and (2.52 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for the reaction with Cl. nih.gov These studies indicate that the dominant atmospheric loss process for this ether is its reaction with OH radicals. nih.gov

The study of reaction kinetics in aqueous microdroplets has also garnered attention. Research on the condensation reaction of pyruvic acid in acidic aqueous microdroplets has shown that reactivity is controlled by coupled interfacial reactions and gas-phase partitioning. rsc.org This highlights the complex nature of reactions occurring in microdroplet environments. rsc.org

Influence of Reaction Conditions on Pathway Selectivity

The conditions under which a reaction occurs can significantly influence the preferred decomposition pathway. For the decomposition of methyl perfluoroalkyl ethers in the presence of isopropyl alcohol, theoretical calculations have shown that the transition state of the reaction is affected by the number of solvent molecules. udayton.edu For instance, the addition of a second IPA molecule to the transition state increases the methyl C to alcohol O distance, leading to a less demanding reorganization and a smaller decrease in entropy. udayton.edu

In the case of acidic cleavage of ethers, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com Ethers with primary alkyl groups tend to undergo cleavage via an SN2 mechanism, while those with tertiary alkyl groups favor an SN1 pathway. masterorganicchemistry.com The choice of acid also plays a role; for example, hydroiodic acid generally leads to a faster reaction rate than hydrobromic acid. wikipedia.org

Advanced Analytical Characterization and Detection of Methyl Perfluoropentyl Ether

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating methyl perfluoropentyl ether from complex matrices. The choice of technique is dictated by the sample matrix, required sensitivity, and the analytical objective, whether it be quantification or purification.

Gas chromatography is a viable technique for the analysis of volatile and semi-volatile fluorinated compounds like this compound. While less common than liquid chromatography for many PFAS, GC-based methods are effective for specific classes, including fluoroethers. restek.com The analysis of related alkoxy-substituted perfluorocompounds by gas-liquid chromatography (GLC) has been demonstrated, indicating the stability and suitability of these compounds for GC analysis. google.com

Modern GC systems coupled with mass spectrometry (GC-MS) can analyze perfluoroethers without the need for chemical derivatization. restek.com The selection of the column is critical; mid-polarity columns, such as those containing trifluoropropyl functional groups, are often employed. For instance, an Rtx-200ms column has been successfully used in the thermal desorption-GC-MS analysis of perfluoroether carboxylic acids (PFECAs) and their thermolysis products, which include perfluoroethers (PFEs). restek.com Instrument software is used for controlling the GC parameters, data acquisition, and processing of the resulting chromatograms.

Table 1: Illustrative GC Parameters for Analysis of Volatile Fluorinated Ethers

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Column Flow | 1.0 - 1.5 mL/min (constant flow) | Optimizes separation efficiency and peak shape. |

| Column Type | Rxi®-1301Sil MS, Rtx-200ms | Provides selectivity for polarizable, fluorine-containing compounds. restek.comgcms.cz |

| Oven Program | Start at 40-50 °C, ramp at 10-15 °C/min to 300-320 °C | Separates compounds based on their boiling points and interactions with the stationary phase. gcms.cz |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification. |

This table presents a generalized set of parameters. Method development and optimization are required for the specific analysis of this compound.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent and powerful technique for analyzing the majority of PFAS, including ether-containing species. europa.eulcms.cz The European Union's Drinking Water Directive (DWD) includes perfluoroalkylether moieties in its definition of PFAS, underscoring the importance of LC-based methods for their monitoring. europa.eu UPLC and UHPLC systems, which use smaller particle size columns, offer faster analysis times and higher resolution compared to traditional HPLC. acs.orgresearchgate.net

A primary challenge in the LC analysis of some fluorinated compounds is achieving sufficient retention on conventional reversed-phase columns (like C18), especially for shorter-chain or more polar analytes. restek.comhalocolumns.com To overcome this, specialized stationary phases have been developed, including those with polar-embedded groups or hybrid materials combining hydrophilic interaction liquid chromatography (HILIC) and ion-exchange functionalities. restek.comshodex.com For neutral species like this compound, reversed-phase chromatography is generally effective. The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. acs.orgshodex.com

Table 2: Typical LC/UPLC System Configuration for PFAS Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Analytical Column | Reversed-Phase C18, Fluorinated Phase, or Polar-Embedded | To retain and separate PFAS based on hydrophobicity. ymcamerica.comchromatographyonline.com |

| PFAS Delay Column | Installed between mixer and injector | To chromatographically separate background PFAS contamination from the LC system. restek.com |

| Mobile Phase A | Water with buffer (e.g., ammonium acetate) | The weak solvent in reversed-phase chromatography. |

| Mobile Phase B | Methanol or Acetonitrile | The strong solvent used to elute analytes from the column. shodex.com |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UPLC/HPLC. |

| Injection Volume | 1 - 10 µL | Dependent on sample concentration and method sensitivity. |

| Column Temperature | 30 - 50 °C | To ensure reproducible retention times and improve peak shape. |

This table provides a general overview. Specific conditions must be optimized for this compound.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis and screening of compounds, including fluorinated substances. uad.ac.id It can be used to monitor reaction progress, assess sample purity, and as a tool for developing separation methods for flash chromatography or HPLC. silicycle.comliberty.edu HPTLC utilizes plates with smaller, more uniform particles, resulting in higher resolution, greater sensitivity, and improved reproducibility compared to conventional TLC. uad.ac.id

For a compound like this compound, both normal-phase and reversed-phase TLC can be employed. silicycle.com In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. In reversed-phase TLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile and water. silicycle.com The choice between them depends on the polarity of the target analyte and potential interferences. Visualization of the separated spots can be achieved using various techniques, though for non-UV active, fluorinated compounds, specific staining reagents may be necessary.

Table 3: Potential TLC Systems for Screening this compound

| Parameter | Normal-Phase TLC | Reversed-Phase TLC |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | RP-18 F₂₅₄s |

| Mobile Phase (Solvent System) | Hexane / Ethyl Acetate mixtures | Methanol / Water or Acetonitrile / Water mixtures. silicycle.com |

| Application | Qualitative screening, reaction monitoring. | Separation of moderately polar to non-polar compounds. |

| Detection | UV light (if chromophore present), Iodine vapor, or specific stains (e.g., potassium permanganate). | UV light (if chromophore present), Iodine vapor. |

The systems are illustrative and require experimental validation for the target compound.

When larger quantities of this compound are needed in a purified form, for use as an analytical standard or for further studies, preparative or flash chromatography is employed. Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the column, speeding up the separation process. acs.org

The selection of the stationary phase is crucial for successful purification. While standard silica gel can be effective, specialized fluorinated stationary phases offer unique selectivity for fluorine-containing molecules and can significantly enhance purification. chromatographyonline.comsilicycle.com These "fluorous" phases can separate compounds based on their fluorine content, allowing for efficient isolation of fluorinated molecules from non-fluorous reagents or byproducts. silicycle.com The choice of solvent system is optimized using analytical techniques like TLC to achieve the best separation. silicycle.com

Table 4: Stationary Phases for Preparative and Flash Chromatography of Fluorinated Compounds

| Stationary Phase | Type | Primary Application |

|---|---|---|

| SiliaBond Fluorochrom (FCM) | Fluorinated Phase | Separation of fluorine-containing molecules from non-fluorous ones. silicycle.com |

| SiliaBond Tridecafluoro (TDF) | Fluorinated Phase | Primarily used to separate fluorinated molecules and in fluorous solid-phase extraction (FSPE). silicycle.com |

| SiliaBond Pentafluorophenyl (PFP) | Fluorinated Phase | Separation of molecules bearing fluorine atoms; higher selectivity for aromatics. silicycle.com |

| Silica Gel (60 Å) | Normal Phase | Standard, cost-effective option for general-purpose purification. silicycle.com |

| C18-functionalized Silica | Reversed Phase | Used for purifying compounds from polar solvents or impurities. |

Selection is based on the specific properties of the target compound and the impurities to be removed.

Mass Spectrometry (MS) Based Detection and Structural Elucidation

Mass spectrometry is an indispensable tool for the detection of this compound, providing high sensitivity and selectivity, as well as structural information for definitive identification. uomosul.edu.iq It is almost always used in conjunction with a chromatographic separation technique.

Hyphenated techniques, which couple a separation method with a mass spectrometer, are the state-of-the-art for trace analysis of organic compounds like this compound in complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS. For this compound, electron impact (EI) ionization would likely produce a characteristic fragmentation pattern that can be used for identification by matching against a spectral library or through interpretation. uomosul.edu.iq Chemical ionization (CI) is a softer ionization technique that could be used to enhance the abundance of the molecular ion, confirming the compound's molecular weight. restek.com GC-MS is particularly useful for differentiating isomers and analyzing volatile compounds in matrices less suitable for LC. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of most PFAS. lcms.czalsenvironmental.co.uk It typically employs a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (often the molecular ion or a related adduct) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly specific and sensitive, minimizing matrix interference and allowing for very low detection limits. alsenvironmental.co.uk While often used for ionic PFAS, methods can be adapted for neutral species.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique uses mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, that can measure mass with very high accuracy (typically <5 ppm error). This allows for the determination of the elemental formula of an unknown compound from its exact mass. nih.govlcms.cz LC-HRMS is exceptionally powerful for non-targeted screening to identify a wide range of unknown PFAS in a sample without needing individual analytical standards for each one. europa.eunih.gov It can be used to tentatively identify this compound in complex samples and to elucidate the structures of its potential transformation products.

Table 5: Overview of Hyphenated Mass Spectrometry Techniques for this compound

| Technique | Ionization Mode | Mass Analyzer | Key Application |

|---|---|---|---|

| GC-MS | Electron Impact (EI), Chemical Ionization (CI) | Quadrupole, Ion Trap | Analysis of volatile compounds, structural confirmation via fragmentation patterns. restek.com |

| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Triple Quadrupole (QqQ) | Targeted quantification with high sensitivity and selectivity (MRM mode). lcms.czsigmaaldrich.com |

| LC-HRMS | ESI, APCI | Time-of-Flight (TOF), Orbitrap | Non-targeted screening, identification of unknowns, accurate mass formula determination. nih.govchromatographyonline.comnih.gov |

Selected Reaction Monitoring (SRM) Mode for Targeted Quantification

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific quantitative technique performed on tandem mass spectrometers, most commonly triple quadrupole (QqQ) instruments. wikipedia.orgcreative-proteomics.comwashington.edu It is considered a gold standard for quantifying target analytes in complex mixtures due to its ability to filter out background noise, thereby significantly enhancing the signal-to-noise ratio. creative-proteomics.comsigmaaldrich.com

The process involves two stages of mass filtering. First, the precursor ion (a specific molecule of interest, in this case, the ionized this compound) is selectively isolated in the first quadrupole (Q1). This isolated ion is then fragmented in a collision cell (Q2). Finally, the third quadrupole (Q3) is set to detect only specific, characteristic fragment ions, known as product ions. washington.edu This specific precursor-to-product ion transition is a unique signature of the target compound, providing high confidence in its identification and quantification. wikipedia.orgfda.gov

For this compound (C₆H₃F₁₁O), a typical analytical workflow would involve liquid chromatography for separation followed by detection using LC-MS/MS in SRM mode. sigmaaldrich.com The instrument would be programmed to monitor specific MRM transitions. While exact transitions for this specific compound are not publicly documented, a hypothetical set of transitions can be proposed based on its structure for quantification and confirmation.

Table 1: Hypothetical SRM Transitions for this compound This table is illustrative and based on the principles of mass spectrometry fragmentation for similar fluorinated ether compounds.

| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 313.0 | 269.0 (Loss of C₂F₅) | Quantification | 15 |

| This compound | 313.0 | 119.0 (C₂F₅⁻ fragment) | Confirmation | 25 |

Non-Targeted Analysis for Identification of Unknown Analytes

Non-targeted analysis (NTA) is a powerful approach for identifying unknown or unexpected chemicals in a sample without a predefined list of targets. nontargetedanalysis.orgnih.gov This methodology is particularly crucial in environmental science and toxicology for discovering novel contaminants, such as new types of per- and polyfluoroalkyl substances (PFAS) like fluorinated ethers. nih.govjove.com The primary tool for NTA is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC). jove.comacs.orgsecure-platform.com

The NTA workflow involves several key steps:

Data Acquisition: Samples are analyzed using HRMS instruments, such as TOF or Orbitrap mass spectrometers, to acquire high-resolution mass spectra across a wide mass range. acs.orgwaters.com

Feature Detection: Sophisticated software detects all significant mass spectral signals (features) in the data that are above the background noise.

Formula Prediction: For each detected feature, the accurate mass measurement (typically with less than 5 ppm error) is used to generate a list of possible elemental formulas. The unique mass defect of fluorine makes it a key identifier in this step. nih.gov

Structural Elucidation: Tandem mass spectrometry (MS/MS) is performed to fragment the unknown ion. The resulting fragmentation pattern provides clues to the molecule's structure, such as the presence of ether linkages or specific functional groups. nih.govacs.org

Database and Library Searching: The predicted formula and fragmentation data are searched against chemical databases and spectral libraries to find potential matches. nontargetedanalysis.org

This approach has successfully identified numerous novel perfluoroalkyl ether carboxylic acids (PFECAs) and sulfonic acids (PFESAs) in environmental samples collected near industrial sources. nih.govacs.orgncsu.edu

Time-of-Flight Mass Spectrometry (TOF-MS) Applications

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of HRMS where the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift tube. sepsolve.comwikipedia.org Ions are accelerated by an electric pulse, giving them all the same kinetic energy. Consequently, lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. sepsolve.comwikipedia.org

Key applications of TOF-MS in the analysis of compounds like this compound include:

Accurate Mass Measurement: TOF analyzers provide high mass resolution and accuracy, which is fundamental for non-targeted analysis. This allows for the confident determination of elemental formulas for unknown compounds detected in a sample. acs.orgncsu.edu

Full-Spectrum Sensitivity: Unlike scanning instruments like quadrupoles, TOF-MS acquires a full spectrum of all ions simultaneously. This ensures that no potential analytes are missed and allows for retrospective data analysis to search for compounds that were not initially targeted. sepsolve.com

Coupling with Chromatography: When coupled with liquid chromatography (LC-TOF-MS) or gas chromatography (GC-TOF-MS), it becomes a powerful tool for separating complex mixtures and identifying individual components. waters.compacificbiolabs.com LC-ESI-TOF-MS has been specifically used to identify novel fluorinated compounds, including ether-containing structures, in natural waters. ncsu.edu

The combination of high resolution, accurate mass capabilities, and full-spectrum acquisition makes TOF-MS an indispensable instrument for both the discovery (non-targeted) and confirmation of fluorinated ethers. acs.orgwaters.com

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. capes.gov.br

¹H NMR: Proton NMR would be used to identify the methyl (–CH₃) group. This would appear as a single, distinct signal. Its chemical shift and any coupling to adjacent fluorine atoms (if present and significant) would confirm its position next to the ether oxygen. For fluorinated ethers, the signal for protons on a carbon adjacent to a fluorinated carbon can be a multiplet due to H-F coupling. acs.org

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly informative for fluorinated compounds. researchgate.net It provides distinct signals for each chemically non-equivalent fluorine environment in the perfluoropentyl chain (–CF₂CF₂CF₂CF₂CF₃). The chemical shifts and complex spin-spin coupling patterns between different fluorine nuclei are characteristic of the compound's structure. capes.gov.brnist.gov

¹³C NMR: Carbon-13 NMR provides information on the carbon backbone. Each unique carbon atom in the molecule, from the methyl group to the various carbons in the perfluorinated chain, will produce a separate signal. The large C-F coupling constants are a key feature, helping to assign the signals corresponding to the fluorinated carbons. capes.gov.brrsc.org

Table 2: Predicted NMR Data for this compound (C₅F₁₁OCH₃) Values are estimated based on typical ranges for similar fluorinated ether structures.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | 3.2 - 4.0 | Singlet or Triplet (due to JH-F) |

| ¹⁹F | -CF₃ | ~ -81 | Triplet |

| ¹⁹F | -OCF₂- | ~ -80 to -90 | Multiplet |

| ¹⁹F | -CF₂- (internal) | ~ -120 to -126 | Multiplet |

| ¹³C | -OCH₃ | ~ 50 - 60 | Singlet |

| ¹³C | Fluorinated Carbons | ~ 110 - 125 | Multiplets (due to large JC-F) |

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy for Elemental and Mechanistic Insights

X-ray spectroscopic techniques are powerful for elemental analysis and for probing the chemical environment of atoms in a sample.

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and eject core-shell electrons. The resulting vacancies are filled by electrons from higher energy shells, releasing a secondary X-ray photon. The energy of this emitted photon is characteristic of the element from which it originated. While challenging for light elements like fluorine, recent advancements in µ-XRF have enabled the mapping and detection of fluorine in environmental and consumer product samples, making it a viable tool for screening for the presence of highly fluorinated compounds. rsc.orgnorden.org

X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that provides information about the local geometric and electronic structure of a specific element. mdpi.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.org For a compound like this compound, fluorine K-edge XANES can be used to characterize the C-F covalent bonds. aps.org The spectral features can distinguish between organic fluorine (as in PFAS) and inorganic fluoride (B91410) (like NaF or CaF₂), providing crucial mechanistic insights into the state and transformation of fluorinated compounds in various matrices. rsc.orgresearchgate.net

Ancillary Analytical Methods and Sample Preparation

In the comprehensive analysis of this compound, a variety of ancillary analytical methods and meticulous sample preparation techniques are indispensable. These steps are crucial for characterizing the sample matrix, removing interferences, and concentrating the analyte to ensure accurate and reliable quantification by primary analytical instruments.

Conductivity Measurement

Conductivity measurement is another ancillary technique that assesses a general property of the solution rather than the specific concentration of this compound. Electrical conductivity measures the ability of a solution to conduct an electric current, which is dependent on the concentration and mobility of ions in the solution. horiba.com

The principle involves applying a voltage between two electrodes immersed in the solution and measuring the resulting current. horiba.com For some solutions, a direct linear relationship can be established between conductivity and the concentration of a dissolved substance. ima.it For instance, this method has been used to monitor the concentration of hydroxylpropyl methylcellulose (B11928114) (HPMC) in hydroalcoholic solutions, where conductivity was found to be a more reliable measure than viscosity. ima.it Densitometers employing conductivity measurements are also used to determine the concentration of single-component solutions like hydrofluoric acid. horiba.com

In the analysis of samples containing this compound, conductivity can serve as a rapid screening tool to estimate the total ionic strength of the sample matrix. Significant changes in conductivity could indicate variations in the sample's composition that might affect subsequent analytical steps, such as solid-phase extraction or chromatographic separation.

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

The primary technique used for this analysis is Combustion Ion Chromatography (CIC). norden.orgdiva-portal.org The process involves the high-temperature combustion of a sample, which converts all fluorine compounds into hydrogen fluoride (HF). newmoa.org The resulting gas is then collected in a buffer solution and injected into an ion chromatograph to quantify the fluoride content. newmoa.org

Total Organic Fluorine (TOF) measures the sum of all organic fluorine compounds in a sample. This requires the removal of inorganic fluoride (IF) before the analysis to avoid interference. norden.org

Extractable Organic Fluorine (EOF) refers to the fraction of organic fluorine that is extracted from a sample using a specific solvent or technique, such as ion-pair extraction or solid-phase extraction. norden.orgnih.gov This is the most common method for measuring total organofluorine in environmental studies. norden.org

EOF analysis is often used in a mass balance approach to estimate the quantity of unknown PFAS. nih.govacs.org This is achieved by comparing the total fluorine concentration measured by EOF with the sum of fluorine concentrations from known PFAS quantified by targeted analysis (e.g., LC-MS/MS). The difference indicates the amount of unidentified organofluorine. diva-portal.org Studies have shown that targeted PFAS often account for only a fraction of the total EOF, highlighting the presence of numerous unidentified organofluorine compounds in human and environmental samples. nih.govacs.org For example, in one study on placental tissue, an average of 51% of the EOF was unidentified. nih.govacs.org

Sample Preparation Techniques (e.g., Solid Phase Extraction, Automatic Extractor Systems, Syringe Filters)

Effective sample preparation is a critical step to isolate and concentrate this compound and other PFAS from complex matrices like water, soil, or biological tissues, while removing interfering substances. researchgate.net

Solid Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most common technique for the extraction and preconcentration of PFAS from aqueous samples. chromatographyonline.com It is a form of digital chromatography where components in a liquid phase are separated by partitioning onto a solid stationary phase. sigmaaldrich.com For PFAS analysis, EPA methods like 537.1 and 1633 often utilize SPE cartridges packed with polystyrene-divinylbenzene (SDVB) or weak anion-exchange (WAX) sorbents. chromatographyonline.compromochrom.com The process generally involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained analytes with a solvent like methanol. chromatographyonline.comsigmaaldrich.com

Automatic Extractor Systems

To improve throughput and reduce variability, SPE can be automated. promochrom.com Several automated systems are designed specifically for PFAS analysis, ensuring that components in the sample path are free of fluoropolymers to prevent background contamination. scispx.comcem.comthermofisher.com

Table 2: Features of Automated Solid-Phase Extraction (SPE) Systems for PFAS Analysis

| System | Key Features | Compatible Methods |

|---|---|---|

| EDGE® PFAS | - Accelerates extraction, filtration, cooling, and washing. - Uses PFAS-free components to avoid background contamination. - Applicable to solid and semi-solid samples. scispx.comcem.com | EPA Method 1633 scispx.com |

| Dionex™ AutoTrace™ 280 PFAS | - Automates conditioning, loading, rinsing, and elution for up to 6 samples. - Uses non-fluoropolymer tubing, valves, and filters. - Designed for large-volume water extractions. thermofisher.com | EPA Methods 533, 537, 537.1 thermofisher.com |

| PromoChrom SPE-03 | - Processes up to 8 samples simultaneously. - Features bottle rinsing, separate waste outlets, and nitrogen drying. - Utilizes positive pressure for fluid delivery. promochrom.com | EPA Methods 533, 537, 1633; ISO 21675 promochrom.com |

This table outlines key characteristics of commercially available automated systems for PFAS sample preparation.

Syringe Filters

Filtration is often required to remove particulate matter from liquid samples before analysis to protect analytical instruments. nih.gov However, the choice of syringe filter is critical, as the filter material can introduce PFAS contamination or cause loss of analytes through adsorption. nih.govsigmaaldrich.com Studies have evaluated various filter materials for their suitability in PFAS analysis.

Research indicates that analyte losses can be significant and depend on the filter material, the specific PFAS compound, and the sample matrix. nih.govresearchgate.net For example, in one study, average PFAS losses were lowest in methanol (13%) compared to MilliQ water (26%). nih.gov A polypropylene (B1209903) filter showed the lowest losses in methanol, while a recycled cellulose (B213188) filter performed best for aqueous samples. nih.gov It is often recommended to rinse filters with a solvent like methanol to reduce the binding of PFAS compounds. sigmaaldrich.com Hydrophilic polypropylene, polyethersulfone (PES), and nylon filters have been identified as suitable options when filtration is necessary. sigmaaldrich.com

This table summarizes research findings on the suitability of different syringe filter materials for the analysis of per- and polyfluoroalkyl substances (PFAS). nih.govsigmaaldrich.comresearchgate.net

Environmental Behavior and Transformation of Methyl Perfluoropentyl Ether

Environmental Occurrence and Distribution

The presence and movement of methyl perfluoropentyl ether in the environment are linked to its use in various applications and subsequent release.

As part of the broader class of PFAS, this compound and similar compounds are found in multiple environmental media. thechemicalengineer.com Due to their widespread use and disposal, PFAS are detected in soil, surface water, groundwater, and air. nih.gov The physicochemical properties of individual PFAS, such as this compound, govern their partitioning between these compartments. While specific monitoring data for this compound is not as extensive as for legacy PFAS like PFOA and PFOS, its potential for distribution is inferred from the behavior of similar compounds.

Neutral, volatile PFAS, a category that includes hydrofluoroethers like this compound, are considered precursors to more persistent ionic PFAS and can be found in the atmosphere. ca.gov Their presence in air allows for long-range transport and subsequent deposition into water and soil, far from their original sources. thechemicalengineer.comkemi.se Studies have noted that landfills can be a source of volatile PFAS, such as fluorotelomer alcohols (FTOHs), in the air. enviro.wikiclu-in.org Given its volatility, this compound is also expected to be present in the atmosphere, partitioning into atmospheric water, which can lead to its entry into surface and groundwater systems through precipitation. usgs.govusgs.gov Its detection in soil can result from direct release or atmospheric deposition. service.gov.uk

The release of this compound into the environment stems from its manufacture and use in industrial and commercial products. kemi.seservice.gov.uk It has been utilized as a heat transfer fluid and as a replacement for more persistent perfluorinated compounds. nih.gov Major sources of general PFAS release include industrial manufacturing facilities, the use of products containing these substances, and their ultimate disposal. nih.govservice.gov.uk

Wastewater treatment plants (WWTPs) are significant conduits for PFAS entering the environment, as conventional treatment processes are often ineffective at removing them. enviro.wikinih.gov Industrial wastewater discharges into WWTPs can be a primary source. enviro.wiki Furthermore, the disposal of consumer and industrial products containing PFAS in municipal solid waste landfills leads to their release through leachate and landfill gas emissions. nih.govenviro.wikiservice.gov.uk Therefore, industrial activities involving the production and use of this compound, as well as the disposal of products containing it, are the primary pathways for its environmental release.

Table 1: Potential Environmental Sources and Compartments for this compound

| Source/Compartment | Description of Release or Occurrence | Relevant Findings |

| Industrial Sources | Release during manufacturing and use in applications such as heat transfer fluids. nih.gov | A primary pathway for entry into the environment. nih.govservice.gov.uk |

| Waste Disposal | Leaching from landfills and discharge from wastewater treatment plants (WWTPs). enviro.wikiservice.gov.uk | Landfills and WWTPs are known sources of various PFAS. nih.govenviro.wiki |

| Air | Volatilization due to its chemical properties; capable of long-range atmospheric transport. ca.govkemi.se | Expected to partition into atmospheric water, leading to deposition. usgs.gov |

| Water | Contamination of groundwater and surface water via industrial effluent, landfill leachate, and atmospheric deposition. nih.govservice.gov.uk | Shorter-chain PFAS are frequently detected in water samples. service.gov.uk |

| Soil | Contamination from direct spills, land application of contaminated biosolids, or atmospheric deposition. nih.govservice.gov.uk | Sorption to soil depends on the specific PFAS and soil properties. itrcweb.org |

Environmental Fate and Persistence

The environmental fate of this compound is determined by its susceptibility to degradation and the nature of its transformation products.

Unlike the highly persistent perfluoroalkyl acids (PFAAs), polyfluorinated substances like this compound can undergo partial degradation in the environment. itrcweb.orgitrcweb.org The presence of the methyl group (-CH3) provides a site for chemical and biological attack that is absent in perfluorinated compounds. nih.gov

The primary degradation pathway for fluoroalkylethers is initiated by oxidation at the non-fluorinated carbon atom adjacent to the ether oxygen. nih.gov In the case of this compound, this involves the hydroxylation of the methyl group. This process can be mediated by microbes in soil and water or by chemical oxidants. nih.gov This initial step forms an unstable hemiacetal intermediate, which then cleaves the ether bond. This O-dealkylation results in the formation of an alcohol and an aldehyde. nih.gov While many PFAS precursors are known to transform, the specific kinetics for this compound are not widely documented. nih.gov

A significant concern with the degradation of precursor PFAS is the formation of highly stable terminal products, primarily PFAAs. service.gov.ukitrcweb.orgnih.gov The transformation of this compound is expected to follow this pattern. Cleavage of the ether bond results in a perfluorinated alcohol intermediate which is unstable and further transforms.

Research indicates that the degradation of this compound yields perfluoropentanoic acid (PFPeA), a five-carbon perfluoroalkyl carboxylic acid (PFCA). vulcanchem.com PFCAs are known for their extreme persistence in the environment, as the strong carbon-fluorine bonds resist further degradation under natural conditions. kemi.semst.dk Thus, while this compound itself may have a finite environmental lifetime, its degradation contributes to the environmental burden of "forever chemicals." service.gov.ukitrcweb.org

In the atmosphere, the dominant removal mechanism for many organic compounds is reaction with hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". niwa.co.nzwikipedia.orgcopernicus.org For this compound, the reaction with •OH radicals is the key atmospheric degradation pathway. nih.gov The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, as the C-H bonds are significantly weaker than the C-F bonds of the perfluorinated chain. nih.govwikipedia.org

Studies on structurally similar methyl-perfluoroheptene-ethers have shown that their atmospheric lifetimes are on the order of days to months, depending on the specific isomer and the position of the methoxy (B1213986) group. nih.gov This suggests that the atmospheric lifetime of this compound is also relatively short compared to fully fluorinated alkanes. nih.gov Once the initial reaction with the hydroxyl radical occurs, a cascade of further reactions leads to the breakdown of the molecule and the eventual formation of degradation products, including PFAAs, which can be returned to the Earth's surface through deposition. researchgate.net

Table 2: Degradation and Fate Characteristics of this compound

| Characteristic | Description | Key Findings |

| Primary Degradation Pathway | Oxidation of the methyl group adjacent to the ether linkage, leading to ether bond cleavage (O-dealkylation). nih.gov | The C-H bonds of the methyl group are the primary sites of attack. nih.gov |

| Degradation Products | Forms persistent perfluoroalkyl acids (PFAAs), specifically perfluoropentanoic acid (PFPeA). vulcanchem.com | Contributes to the formation of "forever chemicals" in the environment. service.gov.ukitrcweb.org |

| Atmospheric Fate | Degradation is primarily driven by reaction with hydroxyl (•OH) radicals in the troposphere. nih.govwikipedia.org | The reaction targets the hydrogen atoms of the methyl group. nih.gov |

| Atmospheric Lifetime | Estimated to be on the order of days to months, based on similar compounds. nih.gov | Significantly shorter than perfluorinated alkanes, which can persist for centuries. nih.gov |

Transport Mechanisms in Environmental Systems

The movement of this compound through different environmental compartments is governed by a series of complex transport mechanisms. These processes dictate the compound's distribution and potential for long-range transport.

Sorption and Desorption Behavior in Soils and Sediments

The interaction of this compound with soils and sediments is a critical factor in determining its mobility and bioavailability in the terrestrial and aquatic environments. Sorption, the process of a substance adhering to a solid surface, and its reverse, desorption, are influenced by the chemical's properties and the characteristics of the soil or sediment.

For per- and polyfluoroalkyl substances (PFAS) in general, sorption to soils and sediments is a key process influencing their environmental fate. huji.ac.iluw.edu.pl The extent of sorption is often related to the organic carbon content of the soil, with higher organic carbon leading to greater sorption. nih.gov The strength of the carbon-fluorine bond in PFAS like this compound contributes to their resistance to degradation. service.gov.uk